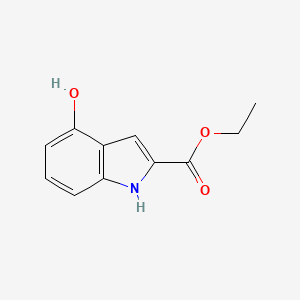
Ethyl 4-hydroxy-1H-indole-2-carboxylate
Descripción general
Descripción
“Ethyl 4-hydroxy-1H-indole-2-carboxylate” is a chemical compound with the CAS Number: 27737-56-0 . It has a molecular weight of 205.21 . The IUPAC name for this compound is ethyl 4-hydroxy-1H-indole-2-carboxylate .
Physical And Chemical Properties Analysis
The boiling point of “Ethyl 4-hydroxy-1H-indole-2-carboxylate” is 410.4±25.0C at 760 mmHg . It is stored at a temperature between 2-8C in a sealed, dry environment . The compound is solid at room temperature .
Aplicaciones Científicas De Investigación
Synthesis of Novel Indole Derivatives
Ethyl 4-hydroxy-1H-indole-2-carboxylate serves as a synthetic intermediate in the production of various novel indole derivatives. For instance, it has been used in the facile synthesis of formyl-1H-indole-2-carboxylates, demonstrating its role as a versatile precursor in organic synthesis (Pete, Szöllösy, & Szokol, 2006). Similarly, new indole derivatives like 5-hydroxy-1H-indole-3-carboxylic acid ethyl ester, closely related to ethyl 4-hydroxy-1H-indole-2-carboxylate, have been isolated from natural sources like marine sponges, highlighting its potential in natural product chemistry (Abdjul, Yamazaki, Ukai, & Namikoshi, 2015).
Photophysical Properties for Sensor Applications
The photophysical properties of certain 4-aza-indole derivatives, which can be structurally related to ethyl 4-hydroxy-1H-indole-2-carboxylate, have been studied extensively. These derivatives exhibit reverse solvatochromism, suggesting their potential use in applications like bio- or analytical sensors and optoelectronic devices (Bozkurt & Doğan, 2018).
Antiviral and Anti-inflammatory Potential
Research has been conducted on ethyl 5-hydroxy-1H-indole-3-carboxylates, which share a similar chemical backbone with ethyl 4-hydroxy-1H-indole-2-carboxylate, demonstrating significant anti-hepatitis B virus activities. This suggests the potential medicinal and therapeutic applications of these compounds (Zhao, Zhao, Chai, & Gong, 2006). Furthermore, ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate, a structurally related compound, has shown potent inhibitory activity against human 5-lipoxygenase, which is relevant in treating inflammatory and allergic disorders (Karg et al., 2009).
Development of New Synthetic Methods
Ethyl 4-hydroxy-1H-indole-2-carboxylate has also played a critical role in the development of new synthetic methods for indoles, showcasing its importance in synthetic chemistry. For example, the Friedel-Crafts acylation of ethyl 1H-indole-2-carboxylate has been explored for its regioselectivity, leading to the development of novel acylation methods for indoles (Tani et al., 1990).
Safety and Hazards
Mecanismo De Acción
Target of Action
Ethyl 4-hydroxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Ethyl 4-hydroxy-1H-indole-2-carboxylate may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that Ethyl 4-hydroxy-1H-indole-2-carboxylate may have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
ethyl 4-hydroxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)9-6-7-8(12-9)4-3-5-10(7)13/h3-6,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZAFABAVBYFQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10533935 | |
| Record name | Ethyl 4-hydroxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10533935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-1H-indole-2-carboxylate | |
CAS RN |
27737-56-0 | |
| Record name | Ethyl 4-hydroxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10533935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B1317161.png)
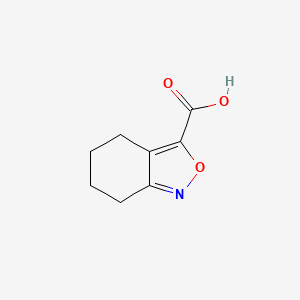
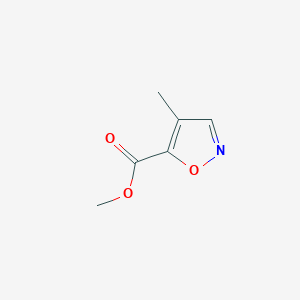
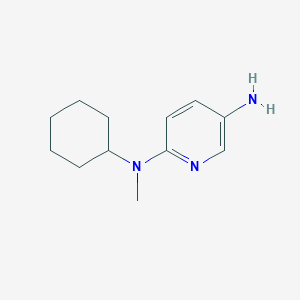
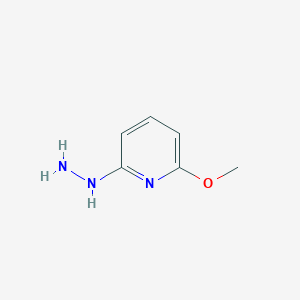
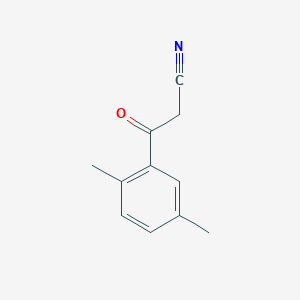

![Propanoic acid, 3-[(2-fluorophenyl)amino]-3-oxo-, ethyl ester](/img/structure/B1317179.png)


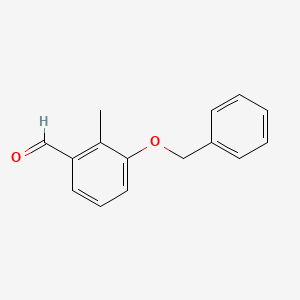
![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1317187.png)
